molecular formula C8H14O3 B3143055 Methyl 2-acetyl-3-methylbutanoate CAS No. 51756-10-6

Methyl 2-acetyl-3-methylbutanoate

Cat. No.: B3143055
CAS No.: 51756-10-6
M. Wt: 158.19 g/mol
InChI Key: DWMUXGFADNZQQV-UHFFFAOYSA-N
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Description

“Methyl 2-acetyl-3-methylbutanoate” is a chemical compound that is structurally similar to known synthetic cannabinoids . It is a precursor in the synthesis of synthetic cannabinoids, including AMB, 5-fluoro AMB, MMB-4en-PINACA, MMB-FUBINACA, and MA-CHMINACA .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. It is known to be a precursor in the synthesis of synthetic cannabinoids , but the exact reactions and mechanisms are not specified.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known to have a molecular weight of 158.2 . More detailed information about its physical and chemical properties might be found in specialized chemical literature or databases.

Scientific Research Applications

Ehrlich Pathway in Fermented Foods

Methyl 2-acetyl-3-methylbutanoate's formation and its related compounds have been studied in the context of the Ehrlich pathway, which is a metabolic pathway involved in the conversion of amino acids to alcohols and acids in fermented foods. This pathway's importance in flavor formation in fermented products has been highlighted, providing insights into the biochemical mechanisms behind aroma compound production in foods such as cheese and wine. The enantiomeric ratios of these compounds in fermented foods have been analyzed, suggesting specific microbial processes behind their formation (Matheis, Granvogl, & Schieberle, 2016).

Biosynthesis in Apples

Research into the biosynthesis of branched-chain ester volatiles in apples has demonstrated the metabolic pathways involved in converting amino acids like isoleucine into volatile esters, including this compound. This study provides a detailed look at the enzymatic activities and substrate availability influencing ester formation in apples, contributing to our understanding of fruit aroma compound biosynthesis (Matich & Rowan, 2007).

Odor Potency in Fruits

The odor potencies of volatile compounds, including this compound, have been evaluated in Fuji apples using gas chromatography-olfactometry. This study identified the compound as one of the key odor contributors, providing quantitative data on its threshold values and contributing to the understanding of aroma profiles in fruits (Komthong, Hayakawa, Katoh, Igura, & Shimoda, 2006).

Metabolism and Formation Mechanisms

Investigations into the metabolism of ethyl tiglate in apple fruits have shed light on the formation mechanisms of this compound and related compounds. This research has revealed that different enzymatic pathways might be responsible for the formation of aldehydes and acids from parent amino acids, challenging previous assumptions about these processes (Hauck, Weckerle, & Schwab, 2000).

Diastereomer Interconversion Study

A study on the diastereomer interconversion via enolization provided insights into the chemical reactions involving compounds structurally related to this compound, offering a deeper understanding of the chemical processes that can influence the synthesis and stability of such compounds in various contexts (Renzetti, di Crescenzo, Nie, Bond, Gérard, Sapi, Fontana, & Villani, 2015).

Properties

IUPAC Name

methyl 2-acetyl-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5(2)7(6(3)9)8(10)11-4/h5,7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMUXGFADNZQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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